REACTION_SMILES
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[Br:1][c:2]1[cH:3][s:4][c:5]2[c:6]1[c:7]([Cl:11])[n:8][cH:9][cH:10]2.[NH3:12].[O:13]1[CH2:14][CH2:15][O:16][CH2:17][CH2:18]1>>[Br:1][c:2]1[cH:3][s:4][c:5]2[c:6]1[c:7]([NH2:12])[n:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nccc2scc(Br)c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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Nc1nccc2scc(Br)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |